ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate
Description
Properties
IUPAC Name |
ethyl 2-[(2-phenyltetrazole-5-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-2-20-10(18)8-13-12(19)11-14-16-17(15-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGZAKAVJEKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-bromoacetate with 2-phenyl-2H-tetrazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Imidazole Derivatives
- Key Examples : Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and derivatives with halogenated aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) ().

- Comparison :
- Electronic Properties : Imidazoles (5-membered, 2N) are less polar than tetrazoles (5-membered, 4N), resulting in lower dipole moments.
- Metabolic Stability : Tetrazoles resist enzymatic hydrolysis better than imidazoles, which may degrade via ring-opening .
- Bioactivity : Imidazole derivatives in show antimicrobial activity, but tetrazoles often exhibit enhanced binding in enzyme active sites (e.g., angiotensin II receptor antagonists) .
Thiazole and Benzothiazole Derivatives
- Key Examples : Ethyl (5-chlorobenzo[d]thiazol-2-yl) glycinate () and ethyl 4-methyl-2-phenylthiazole-5-carboxylate ().
- Comparison :
- Electron Density : Thiazoles contain sulfur, contributing to π-electron delocalization distinct from tetrazole’s nitrogen-rich core.
- Synthetic Routes : Both classes use ethyl chloroacetate for side-chain introduction, but thiazoles require thiourea/thiobenzamide (), whereas tetrazoles often involve azide cycloadditions .
Substituent Effects
Halogenated and Electron-Withdrawing Groups
- Examples :
- Impact :
Ester vs. Amide Linkages
- Examples: Ethyl 2-amino-4-methylthiazole-5-carboxylate (). Ethyl 2-(2-phenyl-2H-tetrazole-5-carboxamido)acetate (target compound).
- Impact: Hydrogen Bonding: The acetamido group (-NHCO-) provides additional H-bond donor/acceptor sites compared to simple esters, improving target affinity .
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

